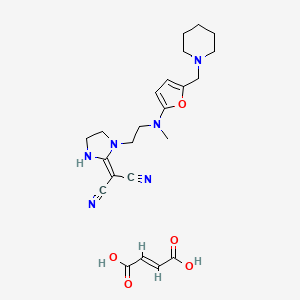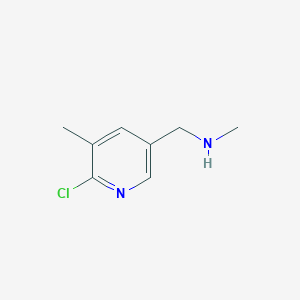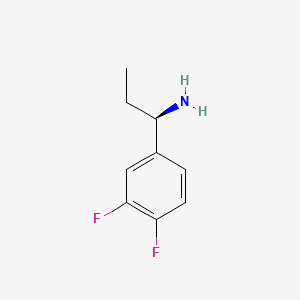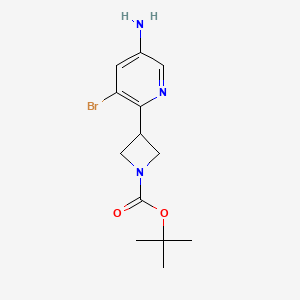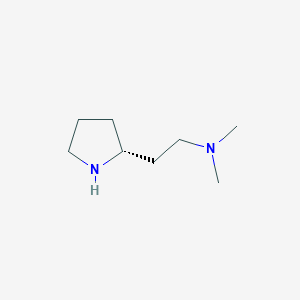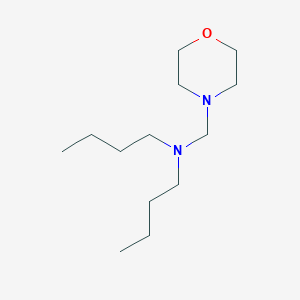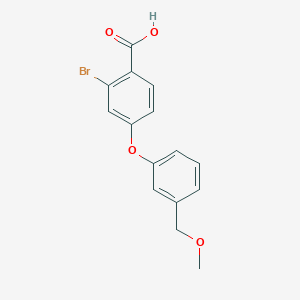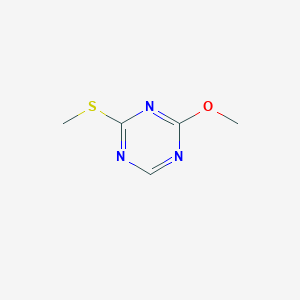![molecular formula C30H22O2 B13135307 2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)
2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is an organic compound belonging to the anthracene family. This compound is characterized by its unique structure, which includes two anthracene units connected via a central carbon-carbon bond, with two methyl groups attached at the 2,2’ positions and two ketone groups at the 9,9’ positions. This structure imparts distinct photophysical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione typically involves the following steps:
Formation of the Anthracene Units: The initial step involves the synthesis of anthracene units, which can be achieved through the cyclization of appropriate precursors.
Methylation: The anthracene units are then methylated at the 2,2’ positions using methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.
Coupling: The two methylated anthracene units are coupled together using a coupling reagent such as palladium on carbon (Pd/C) under hydrogenation conditions.
Oxidation: The final step involves the oxidation of the coupled product to introduce the ketone groups at the 9,9’ positions. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Anthracene Units: Large-scale cyclization reactions to produce anthracene units.
Continuous Methylation: Use of continuous flow reactors for efficient methylation.
High-Pressure Coupling: High-pressure reactors for the coupling step to ensure high yields.
Controlled Oxidation: Use of controlled oxidation processes to achieve the desired ketone functionality.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in photophysical studies.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of photodynamic therapy agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Wirkmechanismus
The mechanism of action of 2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to the generation of reactive oxygen species (ROS) in photodynamic therapy. These ROS can induce cellular damage and apoptosis in targeted cells. The pathways involved include the activation of caspases and the disruption of mitochondrial function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dimethylanthracene: Similar in structure but lacks the central carbon-carbon bond and ketone groups.
2,2’-Dimethylbiphenyl: Similar in having two aromatic rings and methyl groups but lacks the extended conjugation and ketone groups.
9,10-Diphenylanthracene: Similar in having substituted anthracene units but with phenyl groups instead of methyl groups.
Uniqueness
2,2’-Dimethyl-[1,1’-bianthracene]-9,9’(10H,10’H)-dione is unique due to its extended conjugation, which imparts distinct photophysical properties. The presence of ketone groups at the 9,9’ positions also allows for specific chemical reactivity and interactions, making it valuable in various applications.
Eigenschaften
Molekularformel |
C30H22O2 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-methyl-1-(2-methyl-9-oxo-10H-anthracen-1-yl)-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O2/c1-17-11-13-21-15-19-7-3-5-9-23(19)29(31)27(21)25(17)26-18(2)12-14-22-16-20-8-4-6-10-24(20)30(32)28(22)26/h3-14H,15-16H2,1-2H3 |
InChI-Schlüssel |
JCRUVQWVCDAXCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CC3=CC=CC=C3C2=O)C=C1)C4=C(C=CC5=C4C(=O)C6=CC=CC=C6C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Amino-[3,4'-bipyridin]-4-yl)methanol](/img/structure/B13135229.png)
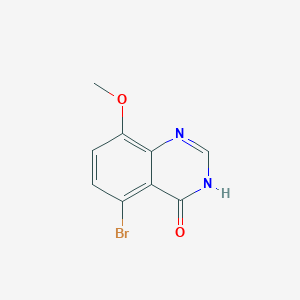
![7-Chloro-2-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13135233.png)
![5-Bromo-3-(oxetan-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13135240.png)
